

Application Notes and Protocols for JNJ-38877605 in Mouse Xenograft Models

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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064

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Introduction

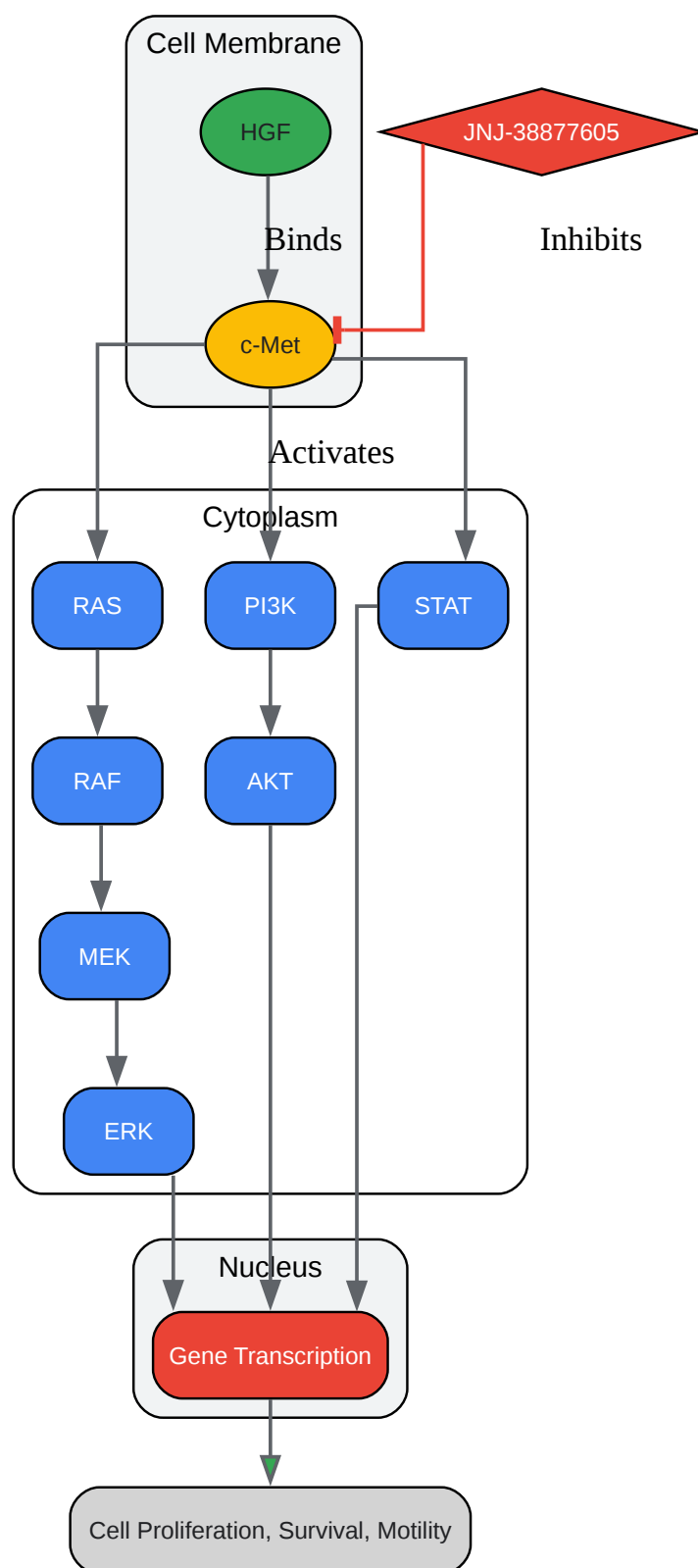
JNJ-38877605 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK) with an IC₅₀ of 4 nM.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of this pathway is implicated in the progression of various cancers.[3] **JNJ-38877605** has demonstrated anti-tumor activity in preclinical xenograft models of gastric and glioblastoma cancers.[2][3]

Crucial Safety Note: The clinical development of **JNJ-38877605** was terminated due to observations of renal toxicity in human subjects and rabbits. This toxicity was found to be species-specific, resulting from the formation of insoluble metabolites, and was not observed in preclinical studies involving rats and dogs. Researchers using **JNJ-38877605** in mice should be aware of this potential for species-specific toxicity, although it has not been reported in murine models. Careful monitoring of renal function is advised.

c-Met Signaling Pathway and Mechanism of Action of JNJ-38877605

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation

triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, survival, and motility. **JNJ-38877605** exerts its anti-tumor effects by binding to the ATP-binding site of c-Met, thereby inhibiting its kinase activity and blocking downstream signaling.



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Caption: c-Met signaling pathway and the inhibitory action of **JNJ-38877605**.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy of **JNJ-38877605** in different mouse xenograft models.

Table 1: In Vivo Efficacy of **JNJ-38877605** in a GTL-16 Gastric Carcinoma Xenograft Model

Parameter	Value	Reference
Cell Line	GTL-16 (Human Gastric Carcinoma)	
Mouse Strain	Immunodeficient nu/nu female mice on Swiss CD1 background	
Dosage	40 mg/kg/day	
Administration Route	Oral (p.o.)	
Treatment Duration	72 hours	
Pharmacodynamic Effects		
Change in plasma IL-8	Statistically significant decrease from 0.150 ng/mL to 0.050 ng/mL	
Change in plasma GRO α	Statistically significant decrease from 0.080 ng/mL to 0.030 ng/mL	
Change in plasma uPAR	Reduction of more than 50%	

Table 2: In Vivo Efficacy of **JNJ-38877605** in a U251 Glioblastoma Xenograft Model

Parameter	Value	Reference
Cell Line	U251 (Human Glioblastoma)	
Mouse Strain	Not specified	
Dosage	50 mg/kg/day	
Administration Route	Oral (p.o.)	
Treatment Duration	13 days	
Pharmacodynamic Effects		
Effect on Ionizing Radiation (IR)-Induced Invasion	Inhibits IR-induced invasion	
Effect on Apoptosis	Promotes apoptosis	

Experimental Protocols

Protocol 1: GTL-16 Xenograft Model and JNJ-38877605 Treatment

1. Cell Culture:

- Culture GTL-16 human gastric carcinoma cells in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells before they reach confluency to maintain exponential growth.

2. Animal Model:

- Use 6-week-old immunodeficient nu/nu female mice on a Swiss CD1 background.
- Allow mice to acclimatize for at least one week before experimental procedures.

3. Tumor Cell Implantation:

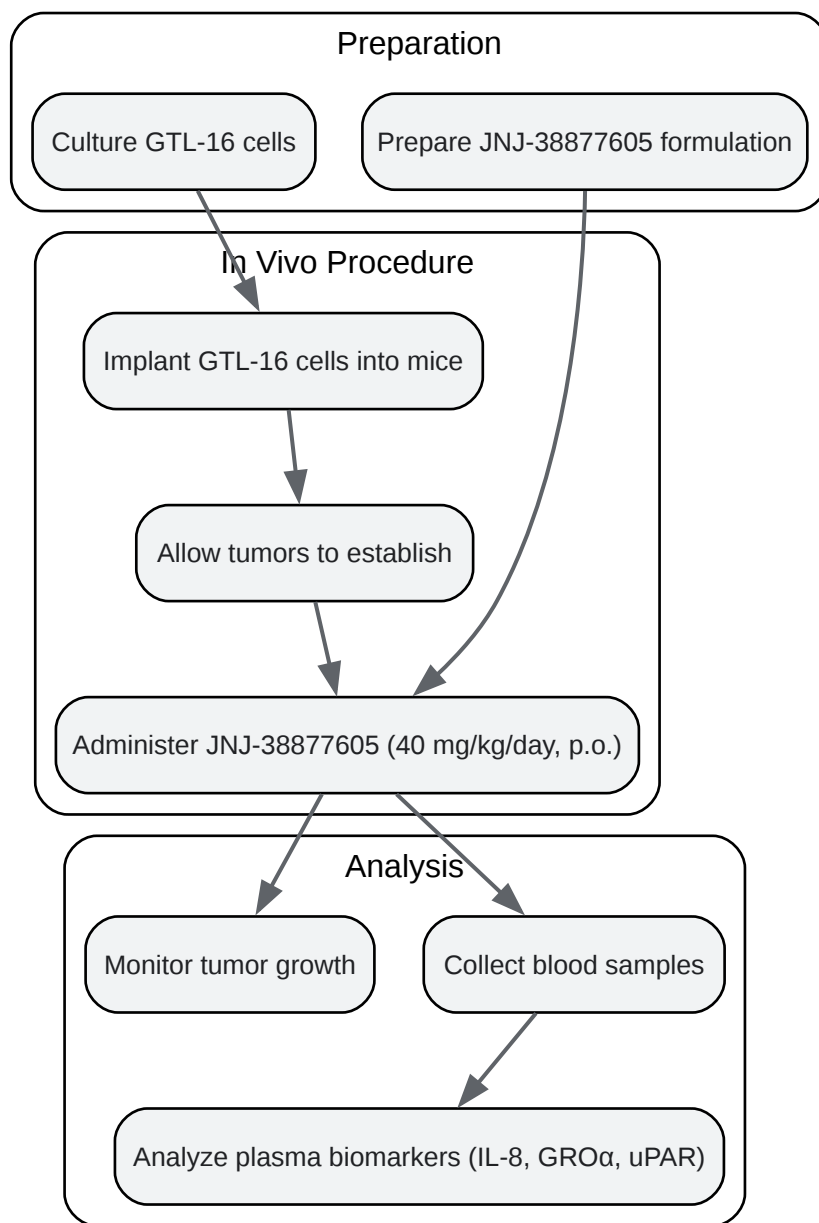
- Harvest GTL-16 cells during the logarithmic growth phase.
- Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
- Subcutaneously inoculate cells into the right posterior flank of each mouse.

4. **JNJ-38877605** Formulation and Administration:

- Note: A specific vehicle for **JNJ-38877605** in preclinical studies is not detailed in the primary literature. A common formulation for oral gavage of hydrophobic compounds is provided below as a starting point.
- Prepare a stock solution of **JNJ-38877605** in a suitable solvent like propylene glycol.
- For a working solution, mix the stock solution with Tween 80 and then add D5W (5% dextrose in water) to the final volume. A suggested ratio is to add 300 μ L of a 100 mg/mL stock solution to 50 μ L of Tween 80, mix, and then add 650 μ L of D5W for a 1 mL final volume. This solution should be used immediately.
- Administer **JNJ-38877605** orally (p.o.) via gavage at a dosage of 40 mg/kg/day.

5. Monitoring and Endpoints:

- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: $(\text{width}^2 \times \text{length}) / 2$.
- At the end of the treatment period (e.g., 72 hours), collect blood samples for analysis of plasma biomarkers such as IL-8, GRO α , and uPAR.
- Monitor animal health and body weight throughout the study.



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Caption: Experimental workflow for **JNJ-38877605** treatment in a GTL-16 mouse xenograft model.

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